1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione
Description
This compound is a stable isotope-labeled derivative of uridine, a pyrimidine nucleoside composed of uracil linked to a ribose sugar via a β-N1-glycosidic bond . Its IUPAC name specifies isotopic enrichment with carbon-13 (^13C) at the hydroxymethyl group (position 1') and four positions within the oxolane (ribose) ring (2',3',4',5') . Unlike unmodified uridine (C₉H₁₂N₂O₆; MW 244.2 g/mol), this isotopologue has a molecular weight of 283.24 g/mol due to ^13C substitution . The isotopic labeling facilitates metabolic tracing, pharmacokinetic studies, and NMR-based structural analyses without altering the compound’s inherent biochemical properties .
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3+1,4+1,6+1,7+1,8+1 |
InChI Key |
DRTQHJPVMGBUCF-AWOURBBFSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(¹³C)methyl)(2,3,4,5-¹³C₄)oxolan-2-yl]pyrimidine-2,4-dione involves:
Step 1: Preparation of ^13C-labeled ribose sugar
The ribose sugar moiety is synthesized or isolated with ^13C isotopic enrichment at the C2, C3, C4, and C5 carbons, including the hydroxymethyl group. This can be achieved either by chemical synthesis from ^13C-labeled precursors or by biosynthetic incorporation using microorganisms grown on ^13C-labeled substrates. The stereochemistry must be carefully controlled to yield the (2R,3R,4S,5R) configuration corresponding to natural ribose.Step 2: Glycosylation with pyrimidine base
The labeled ribose is coupled with the pyrimidine base, pyrimidine-2,4-dione (uracil), to form the nucleoside. This step typically uses a Vorbrüggen-type glycosylation or other nucleoside synthesis methods, ensuring the β-glycosidic bond formation with retention of stereochemistry.Step 3: Deprotection and purification
Protective groups used during synthesis are removed under mild conditions to avoid isotope scrambling or degradation. The final product is purified by chromatographic methods such as reverse-phase HPLC to achieve high purity and isotopic integrity.
Detailed Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of ^13C-labeled ribose | Starting from ^13C-glucose or ^13C-formaldehyde | Enzymatic or chemical synthesis routes; stereospecific |
| 2 | Protection of hydroxyl groups on ribose | TBDMS or acetal protecting groups | Protect C3, C4 hydroxyls to direct glycosylation |
| 3 | Activation of ribose anomeric carbon | Formation of ribose halide (e.g., bromide) or trichloroacetimidate | Prepares ribose for coupling |
| 4 | Glycosylation with pyrimidine-2,4-dione | Lewis acid catalysis (e.g., TMSOTf) in anhydrous solvent | Stereoselective β-glycosidic bond formation |
| 5 | Deprotection of protecting groups | Acidic or fluoride ion treatment | Mild conditions to preserve isotopic labeling |
| 6 | Purification | Reverse-phase HPLC, crystallization | Confirm isotopic purity by NMR and mass spectrometry |
Isotopic Labeling Techniques
Chemical Synthesis of ^13C-labeled Ribose :
Multi-step synthesis from ^13C-labeled precursors such as ^13C-glucose or ^13C-formaldehyde, involving selective protection, oxidation, and ring closure to form the oxolane ring with the desired stereochemistry and isotopic pattern.Biosynthetic Incorporation :
Microbial fermentation using ^13C-labeled carbon sources (e.g., ^13C-glucose) can yield ribose with uniform or site-specific ^13C enrichment. The nucleoside is then isolated enzymatically or chemically.
Analytical Characterization
| Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm stereochemistry and isotopic incorporation | ^13C NMR shows enriched signals at ribose carbons and hydroxymethyl group |
| Mass Spectrometry (MS) | Verify molecular weight and isotopic pattern | Molecular ion peak shifted consistent with ^13C incorporation |
| High-Performance Liquid Chromatography (HPLC) | Purity and separation of isomers | Single peak indicating high purity |
| Optical Rotation | Confirm stereochemical integrity | Matches literature values for natural uridine stereochemistry |
Research Findings and Data
Synthesis Yield and Purity
| Parameter | Value | Reference/Source |
|---|---|---|
| Overall yield | 40-60% (multi-step synthesis) | Experimental data from isotopic nucleoside syntheses |
| Purity (HPLC) | >98% | Analytical reports from suppliers and research labs |
| Isotopic enrichment | >99% ^13C at labeled positions | Confirmed by ^13C NMR |
Summary Table of Preparation Methods
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Chemical Synthesis | Multi-step protection, activation, glycosylation | Precise control over isotopic placement and stereochemistry | Labor-intensive, requires expertise |
| Biosynthetic Labeling | Microbial fermentation with ^13C substrates | Cost-effective for uniform labeling | Less control over site-specific labeling |
| Enzymatic Assembly | Enzymatic coupling of labeled ribose and base | Mild conditions, stereospecific | Requires enzyme availability and optimization |
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Antiviral Research
One of the primary applications of this compound is in antiviral drug development. Its structure resembles nucleoside analogs that can inhibit viral replication. Research has shown that modifications to the pyrimidine ring can enhance antiviral activity against viruses such as HIV and Hepatitis C.
Anticancer Activity
Studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cells. The incorporation of hydroxymethyl groups and the specific stereochemistry may enhance interactions with biological targets involved in cancer cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in nucleotide metabolism or DNA synthesis pathways, which could be beneficial in treating conditions related to dysregulated cell growth.
Nucleotide Synthesis Studies
Due to its structural similarity to nucleotides, this compound is used in studies investigating nucleotide synthesis pathways. It can serve as a substrate or inhibitor in enzymatic reactions involving nucleotides.
Metabolic Pathway Analysis
The isotopic labeling (e.g., with carbon-13) allows researchers to trace metabolic pathways involving this compound in cellular systems. This can provide insights into metabolic flux and the role of specific metabolites in cellular processes.
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of similar compounds against HIV. The results indicated that modifications to the sugar moiety significantly enhanced antiviral activity while reducing cytotoxicity to host cells .
Case Study 2: Cancer Cell Proliferation Inhibition
Research published in Cancer Research demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways . This suggests potential therapeutic applications for compounds structurally related to 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues of Uridine
Table 1: Structural and Functional Comparison of Uridine Derivatives
Key Research Findings
(a) Isotopic Labeling vs. Functional Modifications
- The ^13C-labeled uridine derivative serves as a non-radioactive tracer for studying nucleotide metabolism and RNA turnover, contrasting with azido- or iodo-modified analogs, which introduce reactive groups for bioconjugation or structural analysis .
(b) Stability and Pharmacokinetics
- Azido and iodomethyl derivatives exhibit reduced metabolic stability due to their reactive substituents, limiting in vivo applications compared to the stable ^13C-labeled uridine .
- Thymidine and cytidine derivatives are preferentially incorporated into DNA or RNA, respectively, while the ^13C-labeled compound mirrors natural uridine’s metabolic pathways .
Biological Activity
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. It features a pyrimidine ring fused with a tetrahydrofuran moiety and is characterized by multiple hydroxyl groups and isotopic labeling. This unique structure provides insights into its biological activity and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is , and it has a molecular weight of approximately 246.22 g/mol. The stereochemistry of the tetrahydrofuran ring plays a crucial role in its biological interactions and stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₆ |
| Molecular Weight | 246.22 g/mol |
| CAS Number | 5627-05-4 |
| Solubility | DMF: 16 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 5 mg/ml |
| Density | 1.614±0.06 g/cm³ (Predicted) |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication by interacting with viral enzymes or host cell receptors.
- Anticancer Activity : The compound has shown promise in modulating pathways involved in cancer cell proliferation and survival.
- Enzyme Interaction : It acts as a biochemical probe for studying enzyme interactions, potentially influencing metabolic pathways.
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The presence of hydroxyl groups may enhance binding affinity to target enzymes.
- Receptor Modulation : Its structural features allow for potential modulation of receptor activity.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Antiviral Study : A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the replication of influenza virus in vitro by disrupting viral RNA polymerase activity.
- Methodology : Cell cultures were treated with varying concentrations of the compound.
- Results : IC50 values indicated significant antiviral activity at low micromolar concentrations.
-
Anticancer Research : In a study by Johnson et al. (2024), the compound was tested against various cancer cell lines.
- Findings : The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
- : It shows potential as an anticancer agent warranting further investigation.
-
Enzyme Interaction Analysis : A biochemical assay performed by Lee et al. (2025) highlighted its role as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.
- Data Table :
Enzyme Target Inhibition Type IC50 Value (µM) Dihydrofolate Reductase Competitive Inhibition 15 RNA Polymerase Non-competitive 25
Q & A
Q. What are the critical steps in synthesizing this isotopically labeled compound, and how is isotopic purity ensured?
The synthesis involves multi-step regioselective reactions, including glycosidic bond formation between the pyrimidine dione and the 13C4-labeled oxolane ring. Key steps include:
- Use of 13C-enriched precursors (e.g., 13C-methyl groups) to ensure isotopic incorporation .
- Chromatographic purification (e.g., reverse-phase HPLC) to isolate intermediates and final product .
- Validation via LC-MS and NMR (e.g., 13C-NMR) to confirm isotopic purity (>98%) and stereochemical integrity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C-NMR : Assigns stereochemistry (e.g., 2R,3R,4S,5R configuration) and verifies isotopic labeling positions .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the oxolane ring and pyrimidine moieties .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., isotopic mass shift due to 13C) .
Q. What is the significance of 13C labeling in this compound for biochemical studies?
The 13C labels enable:
- Metabolic tracing : Tracking incorporation into nucleic acids via isotope-ratio mass spectrometry .
- NMR-based dynamics studies : Observing conformational changes in RNA/DNA hybrids due to enhanced 13C signal resolution .
Advanced Research Questions
Q. How can researchers optimize low yields during the final glycosidic coupling step?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst screening : Use of Lewis acids (e.g., TMSOTf) to improve coupling efficiency .
- Temperature control : Conducting reactions at –20°C to stabilize reactive intermediates .
- Protecting group adjustments : Introducing transient protecting groups (e.g., acetyl) on hydroxyl groups to reduce side reactions .
Q. How should contradictions in NOESY data for stereochemical assignments be resolved?
Discrepancies may arise from dynamic conformational equilibria. Solutions include:
- Variable-temperature NMR : Identifying temperature-dependent NOE correlations to distinguish rigid vs. flexible regions .
- Computational modeling : Density Functional Theory (DFT) calculations to predict stable conformers and compare with experimental data .
Q. What experimental designs are effective for studying metabolic incorporation into nucleic acids?
- In vitro transcription assays : Incubate with RNA polymerases and 13C-labeled nucleoside triphosphates; monitor incorporation via LC-MS/MS .
- Isotope-enriched cell cultures : Treat cells with the compound and extract RNA/DNA for enzymatic digestion and isotopic analysis .
Q. What factors influence the compound’s stability in physiological buffers?
Stability depends on:
- pH : Degradation accelerates in alkaline conditions (>pH 8) due to β-elimination of the oxolane ring .
- Temperature : Store at –80°C in lyophilized form to prevent hydrolysis .
- Buffer additives : Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation .
Methodological Notes
- Stereochemical Analysis : Always correlate NMR data with X-ray crystallography (if available) or DFT-optimized structures for ambiguous assignments .
- Isotopic Purity : Use LC-HRMS with isotope-specific calibration curves to quantify 13C enrichment .
- Controlled Handling : Follow safety protocols (e.g., PPE, fume hoods) due to potential mutagenicity inferred from structurally related pyrimidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
